molecular formula C5H10ClFN4O2 B13459658 (2S,4R)-2-amino-5-azido-4-fluoropentanoicacidhydrochloride

(2S,4R)-2-amino-5-azido-4-fluoropentanoicacidhydrochloride

Cat. No.: B13459658
M. Wt: 212.61 g/mol
InChI Key: MACSBLNWGGECMB-HJXLNUONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is a synthetic amino acid derivative. This compound is characterized by the presence of an azido group, a fluorine atom, and an amino group attached to a pentanoic acid backbone. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride typically involves multiple steps. One common approach is to start with a suitable precursor, such as a fluorinated amino acid. The azido group can be introduced through nucleophilic substitution reactions, where an appropriate azide source reacts with a halogenated intermediate. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, while the amino group can facilitate interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-hydroxyproline: Another amino acid derivative with a hydroxyl group instead of an azido group.

    (2S,4R)-4-fluoroproline: Similar structure but lacks the azido group.

    (2S,4R)-2-amino-4-fluorobutanoic acid: Shorter carbon chain and lacks the azido group.

Uniqueness

(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is unique due to the combination of the azido and fluorine groups, which confer distinct chemical reactivity and biological activity. The azido group allows for bioorthogonal chemistry applications, while the fluorine atom enhances stability and binding interactions .

Properties

Molecular Formula

C5H10ClFN4O2

Molecular Weight

212.61 g/mol

IUPAC Name

(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid;hydrochloride

InChI

InChI=1S/C5H9FN4O2.ClH/c6-3(2-9-10-8)1-4(7)5(11)12;/h3-4H,1-2,7H2,(H,11,12);1H/t3-,4+;/m1./s1

InChI Key

MACSBLNWGGECMB-HJXLNUONSA-N

Isomeric SMILES

C([C@H](CN=[N+]=[N-])F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(C(CN=[N+]=[N-])F)C(C(=O)O)N.Cl

Origin of Product

United States

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